4-bromo-3-ethyl-1H-indole
Overview
Description
4-bromo-3-ethyl-1H-indole is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological significance . For instance, 3-bromo-1-ethyl-1H-indole (BEI) was synthesized from 1-Methyl-2-phenylindole and N-bromosuccinimide .Molecular Structure Analysis
Indoles are aromatic heterocyclic organic compounds. They have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . They undergo various chemical reactions, including electrophilic substitution, due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can vary. For instance, 4-Bromoindole is described as a clear yellowish-green or dark brown liquid .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-3-ethyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-2-7-6-12-9-5-3-4-8(11)10(7)9/h3-6,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILHZZNAZFSDGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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